molecular formula C5H7F2N3 B2517108 (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane CAS No. 2227861-20-1

(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane

Cat. No. B2517108
CAS RN: 2227861-20-1
M. Wt: 147.129
InChI Key: VEYAWRGWLFEXOP-QWWZWVQMSA-N
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Description

“(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane” is a chemical compound. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule, while S and R represent the orientation of the chiral atom .


Synthesis Analysis

The synthesis of similar compounds typically involves a series of organic reactions . For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported . The overall yields range from 52–65% .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various techniques . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule, while S and R represent the orientation of the chiral atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . In general, retrosynthesis can be used to plan the synthesis of complex molecules from simpler ones .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, demonstrating the potential of cyclopropane-containing compounds in inhibiting enzymes relevant to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Molecular Structure and Conformation

Research by Cremer and Kraka (1985) investigated the molecular structure and conformation of three-membered rings, including cyclopropanes, highlighting their unique electron density patterns and potential for addition reactions (Cremer & Kraka, 1985).

Conformationally Restricted Analogs

Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogs of histamine, indicating the utility of cyclopropane rings in enhancing the activity of biologically active compounds by restricting their conformation (Kazuta, Matsuda, & Shuto, 2002).

Polymerization and Material Science

Moszner et al. (2003) demonstrated the radical homopolymerization of cyclopropane-containing monomers, opening avenues for developing materials with unique properties such as high glass transition temperatures (Moszner, Zeuner, Fischer, Rheinberger, & Meijere, 2003).

Novel Cycloaddition Reactions

Shi and Xu (2003) reported on Lewis acid-catalyzed [3+2] cycloaddition of methylenecyclopropanes with activated aldehydes or ketones, providing a method to synthesize compounds with a tetrahydrofuran skeleton, which are of interest in synthetic organic chemistry (Shi & Xu, 2003).

Development of Difluorocyclopropane Nucleosides

Csuk and Thiede (1999) synthesized novel difluorinated cyclopropane nucleoside analogues, showcasing the cyclopropane ring's versatility in creating nucleoside analogues with potential therapeutic applications (Csuk & Thiede, 1999).

properties

IUPAC Name

(2S,3R)-2-(azidomethyl)-1,1-difluoro-3-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c1-3-4(2-9-10-8)5(3,6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYAWRGWLFEXOP-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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